

A Comparative Analysis of Calcium Caprylate's Antifungal Efficacy Across Diverse Fungal Strains

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Calcium caprylate*

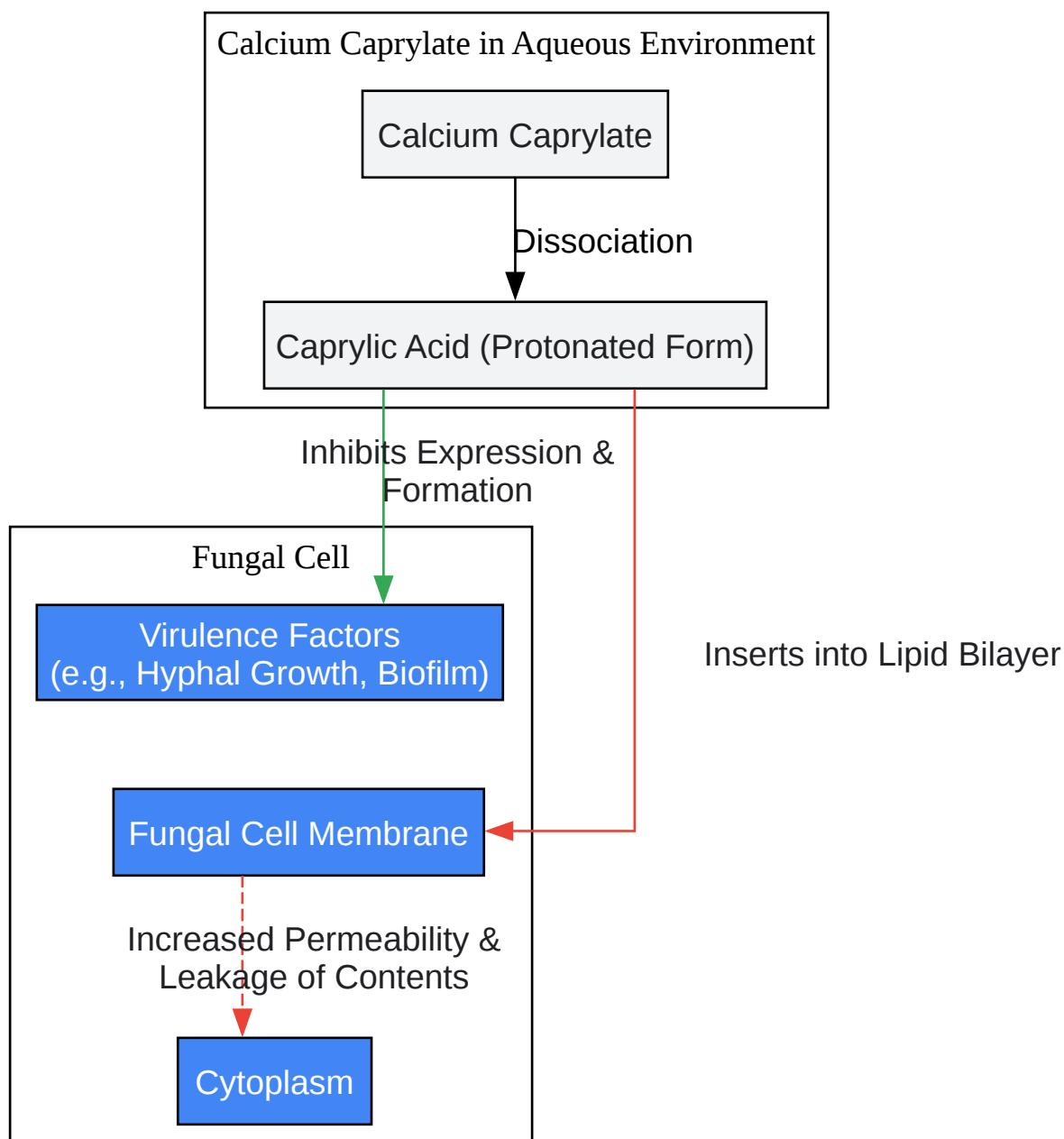
Cat. No.: *B13835145*

[Get Quote](#)

In the ever-evolving landscape of antimicrobial research, the exploration of naturally derived compounds with therapeutic potential remains a cornerstone of drug discovery. Among these, medium-chain fatty acids (MCFAs) have garnered significant attention for their inherent antimicrobial properties. This guide provides a comprehensive comparison of the antifungal effects of **calcium caprylate**, a salt of the eight-carbon saturated fatty acid, caprylic acid, against a panel of clinically and industrially relevant fungal strains. Drawing upon established experimental data and field-proven insights, we will delve into its mechanism of action, comparative efficacy, and the standardized protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the antifungal potential of **calcium caprylate**.

Introduction: The Scientific Rationale for Investigating Calcium Caprylate

Caprylic acid, the active component of **calcium caprylate**, is naturally found in sources like coconut oil and mammalian milk. Its fungistatic and fungicidal properties have been recognized for decades, with a favorable safety profile that makes it an attractive candidate for various applications.^[1] The salt form, **calcium caprylate**, offers potential advantages in terms of formulation and delivery, acting as a buffered source that allows the caprylate ion to exert its effects throughout different physiological environments.


The primary impetus for this comparative guide is the need for a consolidated understanding of caprylate's efficacy across a spectrum of fungal morphologies and species. While much of the existing research has centered on the yeast *Candida albicans*, a comprehensive evaluation must include other clinically significant yeasts, filamentous fungi (molds), and dermatophytes to fully map its potential and limitations.

Mechanism of Action: Disrupting the Fungal Fortress

The antifungal activity of caprylic acid is multifaceted, though its primary mode of action is the disruption of the fungal cell membrane.^[1] This mechanism is fundamentally linked to the physicochemical properties of this medium-chain fatty acid.

- **Membrane Perturbation:** As a lipophilic molecule, caprylic acid can easily insert itself into the lipid bilayer of the fungal plasma membrane. This integration disrupts the membrane's structural integrity, leading to increased permeability. The consequence is a cascade of detrimental effects, including the uncontrolled leakage of essential intracellular ions and metabolites, which ultimately leads to cell death.^[1]
- **Inhibition of Virulence Factors:** Beyond direct membrane damage, caprylic acid has been shown to inhibit key virulence factors, particularly in *Candida albicans*. This includes interfering with the morphological transition from yeast to the more invasive hyphal form, a critical step in tissue invasion.^[2] Furthermore, caprylic acid can inhibit the formation of biofilms, which are structured communities of fungal cells that exhibit high resistance to conventional antifungal agents.^{[2][3]}
- **Gene Expression Modulation:** Research has indicated that caprylic acid can downregulate the expression of genes associated with morphogenesis and adhesion in *C. albicans*.^[2]

This multi-pronged attack makes caprylic acid a robust antifungal agent, and understanding this mechanism is crucial for interpreting its differential effects on various fungal strains.

[Click to download full resolution via product page](#)

Figure 1: Proposed mechanism of action for caprylic acid.

Comparative Efficacy: A Strain-by-Strain Analysis

The effectiveness of **calcium caprylate** varies significantly among different fungal species. This variation can be attributed to differences in cell wall composition, membrane fluidity, and the presence of efflux pumps. The following sections compare its activity against representative

yeasts, molds, and dermatophytes, with quantitative data summarized in Table 1. It is important to note that most available data is for caprylic acid, which is the active antifungal component of **calcium caprylate**.

Yeast: The Primary Target

Yeast, particularly *Candida* species, are the most extensively studied group in relation to caprylic acid's antifungal properties.

- *Candida albicans*: This opportunistic pathogen is highly susceptible to caprylic acid. Studies have reported Minimum Inhibitory Concentration (MIC) values typically ranging from 450 $\mu\text{g/mL}$ to 500 $\mu\text{g/mL}$. At these concentrations, caprylic acid effectively inhibits growth, and at higher concentrations, it exhibits fungicidal activity. It also demonstrates potent activity against *C. albicans* biofilms, which are notoriously resistant to many standard antifungal drugs.^{[2][3]}
- Other *Candida* Species: Caprylic acid has also shown efficacy against other clinically relevant *Candida* species, including *C. parapsilosis*, *C. glabrata*, *C. tropicalis*, and the emerging multidrug-resistant pathogen *C. auris*. In a wound biofilm model, a combination ointment containing caprylic acid significantly reduced the viable organisms of all these species.^[4]

Filamentous Fungi (Molds): A Higher Threshold of Resistance

Filamentous fungi, such as *Aspergillus niger*, generally exhibit greater resistance to caprylic acid compared to yeasts.

- *Aspergillus niger*: Direct MIC values for caprylic acid against *A. niger* are not well-established in the literature, suggesting that its inhibitory effect is less potent. One study noted that caprylic acid showed only partial inhibition of *Aspergillus* species at concentrations as high as 150 $\mu\text{g/mL}$.^[2] Other research on monoacylglycerols derived from coconut oil, which contains caprylic acid, demonstrated an inhibition of spore germination and radial growth of *A. niger*.^[5] The more complex cell wall structure of molds, rich in chitin and glucans, may contribute to this reduced susceptibility. Interestingly, other calcium salts, such as calcium propionate, have been shown to inhibit the growth of various mold species, including

Aspergillus spp., suggesting that the calcium ion may play a role in creating an unfavorable environment for fungal growth.[\[6\]](#)

Dermatophytes: A Promising Area of Application

Dermatophytes, the fungi responsible for infections of the skin, hair, and nails, are also susceptible to caprylic acid.

- Trichophyton species: Studies have shown that caprylic acid derivatives have potent membrane-disruptive actions against various fungal pathogens, including Trichophyton species.[\[7\]](#) The lipophilic nature of caprylic acid makes it well-suited for topical applications aimed at treating dermatophytosis.

Data Summary

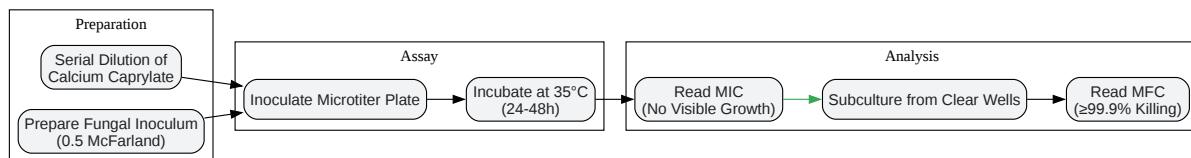
The following table summarizes the available data on the antifungal activity of caprylic acid against the discussed fungal strains. It is important to interpret this data with caution, as experimental conditions can vary between studies.

Fungal Strain	Type	MIC ($\mu\text{g/mL}$)	MFC ($\mu\text{g/mL}$)	Observations & References
Candida albicans	Yeast	450 - 500	Not widely reported	Strong inhibition of growth, hyphal formation, and biofilms.
Candida spp. (non-albicans)	Yeast	Not widely reported	Not widely reported	Effective in reducing biofilm viability. [4]
Aspergillus niger	Mold	>150 (partial inhibition)	Not determined	Significantly less susceptible than Candida species. [2] Some inhibition of growth and spore germination noted with related compounds. [5]
Trichophyton spp.	Dermatophyte	Not widely reported	Not widely reported	Demonstrates membrane-disruptive activity. [7]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, the evaluation of antifungal agents must follow standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for determining the MIC and Minimum Fungicidal Concentration (MFC).

Determination of Minimum Inhibitory Concentration (MIC)


The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the standard procedure.

Causality Behind Experimental Choices:

- Medium: RPMI-1640 is the standard medium for antifungal susceptibility testing as it is well-defined and supports the growth of most clinically relevant fungi.
- Inoculum Preparation: Standardizing the inoculum size is critical for reproducibility. A 0.5 McFarland standard ensures a consistent starting number of fungal cells.
- Incubation: Incubation at 35°C for 24-48 hours provides optimal conditions for the growth of most fungal pathogens.

Step-by-Step Protocol:

- Inoculum Preparation: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) at 35°C for the appropriate duration. b. Harvest several colonies (for yeasts) or conidia (for molds) and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). d. Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.
- Preparation of **Calcium Caprylate**: a. Prepare a stock solution of **calcium caprylate** in a suitable solvent (e.g., water with gentle heating, or DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.
- MIC Determination: a. Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted **calcium caprylate**. b. Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only). c. Incubate the plate at 35°C for 24-48 hours. d. The MIC is determined as the lowest concentration of **calcium caprylate** at which there is no visible growth.

[Click to download full resolution via product page](#)

Figure 2: Workflow for MIC and MFC determination.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the number of viable microorganisms.

Step-by-Step Protocol:

- Following MIC Determination: After reading the MIC, take an aliquot (e.g., 10-20 μ L) from each well that shows no visible growth.
- Sub-culturing: Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).
- Incubation: Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control culture.
- MFC Determination: The MFC is the lowest concentration of **calcium caprylate** that results in no growth or a colony count that is $\geq 99.9\%$ lower than the initial inoculum count.

Conclusion and Future Directions

Calcium caprylate, through its active component caprylic acid, demonstrates significant antifungal activity, particularly against *Candida* species. Its primary mechanism of disrupting the

fungal cell membrane, coupled with its ability to inhibit virulence factors like biofilm formation, makes it a compelling agent for further investigation. While its efficacy against filamentous fungi like *Aspergillus niger* appears to be lower, the potential contribution of the calcium ion to its overall activity warrants further exploration.

Future research should focus on:

- Conducting standardized MIC and MFC testing of **calcium caprylate** itself against a broader panel of fungal pathogens, including a wider range of molds and dermatophytes.
- Investigating the potential synergistic effects of **calcium caprylate** with conventional antifungal drugs.
- Elucidating the precise role of the calcium ion in the antifungal activity of **calcium caprylate**.

By continuing to build upon the existing body of knowledge with rigorous, standardized experimental data, the scientific community can fully unlock the therapeutic potential of this promising, naturally derived antifungal compound.

References

- Bhattacharyya, A., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. *Frontiers in Microbiology*, 11, 2125. [\[Link\]](#)
- Jadhav, A., et al. (2017). The Dietary Food Components Capric Acid and Caprylic Acid Inhibit Virulence Factors in *Candida albicans* Through Multitargeting. *Journal of Medicinal Food*, 20(11), 1083–1090. [\[Link\]](#)
- Bae, Y. S., & Rhee, M. S. (2019). Short-Term Antifungal Treatments of Caprylic Acid with Carvacrol or Thymol Induce Synergistic 6-Log Reduction of Pathogenic *Candida albicans* by Cell Membrane Disruption and Efflux Pump Inhibition. *Cellular Physiology and Biochemistry*, 53(2), 285–300. [\[Link\]](#)
- Rosenblatt, J., et al. (2017). Caprylic and Polygalacturonic Acid Combinations for Eradication of Microbial Organisms Embedded in Biofilm. *Frontiers in Microbiology*, 8, 1999. [\[Link\]](#)
- Hosseinzadeh, R., et al. (2021). In-Vitro Antifungal Activity of Nano Encapsulated Caprylic Acid and EFG1 Gene Expression Profile in *Candida albicans*. *Infection Epidemiology and Microbiology*, 7(3), 229-236. [\[Link\]](#)
- Akula, S., et al. (2021). Antifungal Efficacy of Lauric Acid and Caprylic Acid – Derivatives of Virgin Coconut Oil against *Candida Albicans*. *Biomedical and Biotechnology Research*

Journal, 5(2), 229. [Link]

- Bhattacharyya, A., et al. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. *Frontiers in Microbiology*, 11. [Link]
- Guimarães, A., & Venâncio, A. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. *Molecules*, 27(5), 1644. [Link]
- Pera, L. M., & Callieri, D. A. (1997). Influence of calcium on fungal growth, hyphal morphology and citric acid production in *Aspergillus niger*. *Folia Microbiologica*, 42(6), 551–556. [Link]
- Guimarães, A., & Venâncio, A. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. *Molecules*, 27(5), 1644. [Link]
- Riháková, Z., et al. (2002). Inhibition of *Aspergillus niger* DMF 0801 by monoacylglycerols prepared from coconut oil. *Czech Journal of Food Sciences*, 20(2), 48-52. [Link]
- Riháková, Z., et al. (2002). Inhibition of *Aspergillus niger* DMF 0801 by monoacylglycerols prepared from coconut oil. *Czech Journal of Food Sciences*, 20(2), 48-52. [Link]
- Riháková, Z., et al. (2002). Inhibition of *Aspergillus niger* DMF 0801 by monoacylglycerols prepared from coconut oil. *Czech Journal of Food Sciences*, 20(2), 48-52. [Link]
- Pfaller, M. A., et al. (2002). Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. *Clinical Microbiology Reviews*, 15(4), 647–659. [Link]
- Altuntaş, S., & Tumbay, E. (2014). In vitro characterization of *Trichophyton rubrum* and *T. mentagrophytes* biofilms. *Mycoses*, 57(9), 583–591. [Link]
- Birbir, M., & Dogu, S. (2003). The Evaluation of Antifungal Effect of Calcium Propionate on Different Mold Species. *GIDA*, 28(5). [Link]
- Boumaaza, B., et al. (2015). Effects of Two Salts Compounds on Mycelial Growth, Sporulation, and Spore Germination of Six Isolates of *Botrytis cinerea* in the Western North of Algeria. *International Journal of Microbiology*, 2015, 572626. [Link]
- Brilhante, R. S. N., et al. (2021). Antagonistic Interactions in Onychomycosis: Antifungal Activity of Extracts from Pure and Mixed Cultures of *Candida parapsilosis* and *Trichophyton* spp. *Journal of Fungi*, 7(5), 398. [Link]
- Clausen, C. A., & Yang, V. W. (2007). Curbing Indoor Mold Growth with Mold Inhibitors. *Forest Products Journal*, 57(10), 302-306. [Link]
- de Hoog, G. S., et al. (2017). Toward a Novel Multilocus Phylogenetic Taxonomy for the Dermatophytes.
- European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST Definitive Document E.DEF 9.3.2. [Link]
- FDA. (n.d.). Substances Added to Food (formerly EAFUS). U.S.
- Leli, C., et al. (2018). Inhibition of *Aspergillus* spp. and *Penicillium* spp. by Fatty Acids and Their Monoglycerides. *Journal of Food Protection*, 81(10), 1731-1737. [Link]

- Birbir, M., & Dogu, S. (2003). The Evaluation of Antifungal Effect of Calcium Propionate on Different Mold Species. GIDA, 28(5). [Link]
- Murzyn, A., et al. (2010). Capric Acid Secreted by *S. boulardii* Inhibits *C. albicans* Filamentous Growth, Adhesion and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- Rosenblatt, J., et al. (2015). Caprylic Acid and Glycerol Trinitrate Combination for Eradication of Biofilm. Antimicrobial Agents and Chemotherapy, 59(3), 1786–1788. [Link]
- Rosenblatt, J., et al. (2025). The Antifungal Activity of a Polygalacturonic and Caprylic Acid Ointment in an In Vitro, Three-Dimensional Wound Biofilm Model. Journal of Fungi, 11(3), 178. [Link]
- Singh, A., et al. (2019). A new clade of *Trichophyton mentagrophytes* complex causing an epidemic of dermatophytosis in India: A clinico-mycological and molecular study. Mycoses, 62(8), 694–703. [Link]
- Taniwaki, M. H., et al. (2018). In Vitro Antifungal Susceptibility of Clinically Relevant Species Belonging to *Aspergillus* Section Flavi. Antimicrobial Agents and Chemotherapy, 62(12), e01439-18. [Link]
- Taniwaki, M. H., et al. (2018). In Vitro Antifungal Susceptibility of Clinically Relevant Species Belonging to *Aspergillus* Section Flavi. Antimicrobial Agents and Chemotherapy, 62(12), e01439-18. [Link]
- Wibowo, M. C., et al. (2020). Caprylic acid enhances hydroxyhexylitaconic acid production in *Aspergillus niger* S17-5. Journal of Applied Microbiology, 130(6), 1972–1980. [Link]
- Wibowo, M. C., et al. (2020). Caprylic acid enhances hydroxyhexylitaconic acid production in *Aspergillus niger* S17-5. Journal of Applied Microbiology, 130(6), 1972–1980. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mjpath.org.my [mjpath.org.my]
- 2. researchgate.net [researchgate.net]
- 3. Capric Acid Secreted by *S. boulardii* Inhibits *C. albicans* Filamentous Growth, Adhesion and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. *Trichophyton* spp. - Life Worldwide [en.fungaleducation.org]
- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]
- 7. Caprylic acid enhances hydroxyhexylitaconic acid production in *Aspergillus niger* S17-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Calcium Caprylate's Antifungal Efficacy Across Diverse Fungal Strains]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13835145#comparing-the-effect-of-calcium-caprylate-on-different-fungal-strains>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com